molecular formula C₁₇H₁₂D₃N₃Na₂O₆ B1146671 Balsalazide-d3 CAS No. 1246834-21-8

Balsalazide-d3

Cat. No. B1146671
M. Wt: 404.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), designed to release 5-ASA in the colon, minimizing systemic absorption and associated side effects. Its therapeutic efficacy does not require systemic absorption, and it is metabolized by bacterial azo reductases in the colon. Balsalazide demonstrates effectiveness in the treatment of mild-to-moderate ulcerative colitis and in maintenance therapy to prevent disease relapse (Muijsers & Goa, 2012).

Synthesis Analysis

The synthesis of balsalazide involves condensation, reduction, diazotization, coupling, and salification from 4-nitrobenzoyl chloride, with its chemical structure confirmed through various analytical methods including elemental analysis, UV, IR, 1HNMR, and ESI-MS. This synthesis process is deemed feasible (Leng Zong-kang, 2004).

Scientific Research Applications

Therapeutic Mechanism in Ulcerative Colitis

Balsalazide is metabolized in the colon to release its active moiety, mesalazine, which acts locally to exert anti-inflammatory effects. This process does not require systemic absorption, aligning with its therapeutic efficacy for treating mild-to-moderate ulcerative colitis. Clinical trials have demonstrated Balsalazide's effectiveness in managing active disease states and maintaining remission, with a notable comparison to other treatments such as delayed-release mesalazine and sulfasalazine (Muijsers & Goa, 2002).

Comparative Efficacy with Probiotics

In the context of inflammatory bowel diseases, Balsalazide, when used in conjunction with a high-concentration probiotic preparation (VSL#3), has shown enhanced efficacy over standard doses of mesalazine or Balsalazide monotherapy in treating ulcerative colitis. This suggests potential research applications in exploring synergistic effects between Balsalazide-d3 and probiotics for inflammatory bowel disease management (Chapman, Plosker, & Figgitt, 2006).

Role in Drug Formulations

Research into Balsalazide's pharmacokinetics, particularly its limited systemic absorption and conversion to mesalazine in the colon, underscores its utility in drug formulations designed to minimize systemic side effects while targeting the colon directly. This pharmacokinetic profile might be crucial in developing new therapeutic formulations or exploring the enhanced stability and efficacy of Balsalazide-d3 variants (Schroeder, 2002).

Safety And Hazards

Balsalazide may cause serious side effects. Call your doctor at once if you have: pain or burning when you urinate; worsening colitis symptoms–fever, stomach pain, cramps, or bloody diarrhea; kidney problems–little or no urinating, swelling, rapid weight gain; liver problems–upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes); or low red blood cells (anemia)–pale skin, unusual tiredness, feeling light-headed or short of breath, cold hands and feet .

properties

IUPAC Name

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKCKJONYRRHP-DINNLGBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)[2H])C(=O)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Balsalazide-d3

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